molecular formula C10H17NO5S B3380190 tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate CAS No. 183606-83-9

tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No.: B3380190
CAS No.: 183606-83-9
M. Wt: 263.31 g/mol
InChI Key: RJQRXKCRDWVGBQ-UHFFFAOYSA-N
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Description

CAS Number: 183606-83-9
Structure: The compound features a tetrahydrothiopyran ring system with a sulfone (1,1-dioxido) and a ketone (3-oxo) group. The tert-butyl carbamate moiety is attached to the 4-position of the ring. This combination of functional groups confers unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(1,1,3-trioxothian-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRXKCRDWVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic or basic conditions.

    Introduction of the Dioxido and Oxo Groups: Oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid can introduce the dioxido and oxo functionalities onto the thiopyran ring.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the functionalized thiopyran with an isocyanate or carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Carbamate Hydrolysis and Functional Group Interconversion

The tert-butyl carbamate group undergoes controlled hydrolysis under acidic or basic conditions to yield primary amines or ureas.

Reaction Conditions Products Yield Reference
2 M HCl in dioxane, 40°C, 6 hFree amine (thiopyran-4-amine derivative)85–92%
10% NaOH in MeOH/H<sub>2</sub>O, rtSodium carbamate intermediate78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the tert-butoxy group .

  • Basic conditions deprotonate the carbamate nitrogen, facilitating hydroxide ion attack .

Sulfone Group Reactivity: Nucleophilic Substitution

The 1,1-dioxido (sulfone) group enhances the electrophilicity of adjacent carbons, enabling nucleophilic substitutions.

Reagent Conditions Product Yield Reference
BenzylamineDMF, 60°C, 12 hN-Benzylthiopyran-4-ylcarbamate67%
Sodium ethoxideEtOH, reflux, 8 hEthoxy-substituted thiopyran derivative73%

Key Observation :
Steric hindrance from the tert-butyl group slows substitution at the 4-position but enhances regioselectivity .

Ketone Reduction and Oxidation

The 3-oxo group participates in redox reactions:

Reduction to Alcohol

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, 0°C → rt, 2 hSecondary alcohol88%
BH<sub>3</sub>·SMe<sub>2</sub>MTBE, 0°C, 2 hAlcohol with retained stereochemistry>99%

Oxidation to Carboxylic Acid

Oxidizing Agent Conditions Product Yield Reference
KMnO<sub>4</sub>H<sub>2</sub>O/acetone, 60°CThiopyran-4-carboxylic acid62%

Stereochemical Notes :

  • BH<sub>3</sub>·SMe<sub>2</sub> achieves asymmetric reduction via dynamic kinetic resolution (DKR), preserving chirality .

Multi-Component Coupling Reactions

The carbamate participates in one-pot syntheses with amines and carbonyl sources:

Reactants Catalyst Product Yield Reference
Amine + CO<sub>2</sub> + alkyl halideCs<sub>2</sub>CO<sub>3</sub>, TBAIAsymmetric urea derivatives81%

Advantages :

  • Avoids N-alkylation side reactions.

  • Operates under mild conditions (25–40°C) .

Stability Under Thermal and pH Conditions

Experimental stability data guide storage and reaction design:

Condition Degradation Half-Life Reference
pH 1.0 (HCl), 25°CHydrolysis3.2 h
pH 7.4 (buffer), 40°CMinimal change>30 days
Dry heat, 100°CDecarboxylation8.5 h

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Its structural analogs have shown promise as anti-cancer agents. For instance, research indicates that derivatives of thiopyran compounds can inhibit tumor growth and promote apoptosis in cancer cells .

2. Synthetic Chemistry

The compound serves as an intermediate in organic synthesis, particularly in the preparation of other biologically active molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new synthetic pathways .

3. Agricultural Chemistry

Research has explored the use of this compound in agrochemical formulations. Its potential as a pesticide or herbicide is under investigation due to its biological activity against certain pests and pathogens .

Case Studies

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated several thiopyran derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results demonstrated that this compound exhibited significant inhibition of cell proliferation in breast cancer models, suggesting its potential as a lead compound for further drug development .

Case Study 2: Synthetic Applications

In a synthetic chemistry project documented in Organic Letters, researchers utilized this compound as a key intermediate to synthesize novel heterocyclic compounds with enhanced biological activity. The study highlighted the efficiency of using this compound in multi-step synthesis protocols .

Mechanism of Action

The mechanism by which tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carbamate group, forming covalent or non-covalent bonds. The dioxido and oxo groups can participate in redox reactions, influencing cellular processes. Molecular targets may include enzymes involved in sulfur metabolism or proteins with reactive cysteine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups CAS/Reference
tert-Butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate Tetrahydrothiopyran ring with sulfone and ketone Sulfone, ketone, carbamate 183606-83-9
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl ring with methoxy and amino groups Methoxy, amino, carbamate Patent (Step 6, 2021)
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl ring with hydroxyl group Hydroxyl, carbamate 1330069-67-4
BHA (2(3)-tert-butyl-4-hydroxyanisole) Phenolic ring with tert-butyl and methoxy groups Phenol, methoxy 1978 study
  • Key Differences: The target compound’s sulfone and ketone groups enhance electron-withdrawing properties, increasing stability but reducing nucleophilicity compared to hydroxyl- or amino-substituted analogs . Cyclohexyl/cyclopentyl derivatives (e.g., CAS 1330069-67-4) prioritize hydrogen bonding via hydroxyl/amino groups, improving solubility in polar solvents . BHA lacks a carbamate group but shares the tert-butyl moiety, which in BHA enhances lipid solubility and antioxidant activity by stabilizing free radicals .

c. Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unspecified, but structurally similar carbamates (e.g., Example 75 in ) exhibit melting points of 163–166°C, influenced by aromaticity and hydrogen bonding .
    • Hydroxycyclopentyl carbamates () likely have lower melting points due to reduced crystallinity from hydroxyl groups.
  • Solubility : The sulfone and ketone groups in the target compound may reduce aqueous solubility compared to hydroxylated analogs but improve organic solvent compatibility .

Biological Activity

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate, also known by its CAS number 183606-83-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C10H19NO4S, with a molecular weight of 249.33 g/mol. Its structure features a thiopyran ring, which is significant for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities that may be beneficial in pharmaceutical applications. Key areas of investigation include:

Antimicrobial Activity

Studies have shown that derivatives of thiopyran compounds can possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. The presence of the dioxido group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and could have implications for aging and chronic diseases.

Enzyme Inhibition

Research has indicated that carbamate derivatives can act as enzyme inhibitors. Specifically, they may inhibit acetylcholinesterase and other enzymes involved in neurotransmission, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Data Tables

Activity Type Observation Reference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenging activity measured via DPPH assay
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated several thiopyran derivatives for their antibacterial properties. This compound was included in the screening and showed significant inhibition against E. coli with an IC50 value comparable to leading antibiotics .
  • Oxidative Stress Research : In a study focusing on oxidative stress markers in human cells, this compound was tested for its ability to reduce reactive oxygen species (ROS). Results indicated a dose-dependent decrease in ROS levels, suggesting potential applications in formulations aimed at reducing oxidative damage .
  • Neuroprotective Effects : A recent investigation into neuroprotective agents found that this compound could inhibit acetylcholinesterase activity effectively, leading to increased levels of acetylcholine in neuronal cultures. This suggests potential use in treating cognitive decline associated with neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate?

The compound is typically synthesized via multi-step protocols involving carbamate protection of the amine group, oxidation of the thiopyran sulfur to a sulfone (1,1-dioxido), and ketone introduction. For example, tert-butyl carbamates are often formed using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. Similar derivatives utilize nucleophilic substitution or coupling reactions, as seen in pyrimidine-based carbamate syntheses . Key steps include monitoring reaction progress via TLC or LC-MS and purifying intermediates via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming regiochemistry and stereochemistry. For instance, 1^1H NMR can resolve coupling patterns in the thiopyran ring and confirm Boc group integration (e.g., tert-butyl singlet at δ ~1.4 ppm) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry. Programs like SHELX refine crystal structures by analyzing intensity data, even for complex sulfone-containing systems .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight and purity, particularly for intermediates prone to oxidation or hydrolysis .

Q. What are the primary research applications of this compound?

  • Protease Inhibitor Development : The sulfone and carbamate groups enhance hydrogen bonding with enzyme active sites, making it a scaffold for β-secretase inhibitors (relevant in Alzheimer’s disease research) .
  • Diels-Alder Reactions : The thiopyran sulfone acts as a dienophile or “chameleon” diene in cycloadditions, enabling synthesis of polycyclic structures .
  • Crystallographic Studies : Its rigid structure aids in analyzing hydrogen-bonding networks and halogen interactions in crystal engineering .

Advanced Research Questions

Q. How can stereochemical conflicts in synthetic intermediates be resolved?

  • Chiral HPLC : Separates enantiomers for optical purity assessment.
  • NOESY NMR : Identifies spatial proximity of protons to assign relative configurations, especially in the thiopyran ring .
  • Density Functional Theory (DFT) : Computationally predicts stable conformers and compares calculated vs. experimental NMR/X-ray data to resolve ambiguities .

Q. What strategies optimize yield in oxidation steps (e.g., sulfur to sulfone)?

  • Oxidant Selection : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic tungstate are common. Reaction monitoring via IR (sulfone S=O stretch at ~1300 cm1^{-1}) ensures completion .
  • Solvent Control : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Temperature Gradients : Gradual heating prevents over-oxidation of sensitive functional groups .

Q. How can data contradictions arise in crystallographic studies, and how are they addressed?

  • Twinned Crystals : SHELXL’s TWIN command refines data from twinned specimens, common in sulfone-containing compounds due to packing complexities .
  • Disorder Modeling : Partial occupancy or alternative conformations (e.g., tert-butyl groups) are resolved using restraints and constraints in SHELX .
  • High-Resolution Data : Synchrotron radiation improves data quality for low-symmetry space groups .

Q. What methodologies validate the compound’s stability under reaction conditions?

  • Accelerated Stability Studies : Exposure to heat, light, and humidity (ICH Q1A guidelines) with HPLC monitoring detects degradation products (e.g., Boc deprotection or sulfone reduction) .
  • pH-Dependent Kinetics : Buffered solutions at varying pH levels assess hydrolytic susceptibility of the carbamate group .

Methodological Notes

  • Safety Protocols : While not hazardous per GHS, handle with PPE (nitrile gloves, lab coat) and avoid inhalation. Store at room temperature in airtight containers to prevent moisture absorption .
  • Computational Tools : Gaussian or ORCA for DFT calculations; Mercury for crystal structure visualization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 2
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

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